molecular formula C13H12N2O7 B12382956 diMal-O-CH2COOH

diMal-O-CH2COOH

Cat. No.: B12382956
M. Wt: 308.24 g/mol
InChI Key: JREDLPVQALHAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diMal-O-CH2COOH involves multiple steps, including the formation of intermediate compounds. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: diMal-O-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

diMal-O-CH2COOH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diMal-O-CH2COOH involves its ability to form stable linkages with antibodies and drugs. This allows for the targeted delivery of therapeutic agents to specific cells. The molecular targets and pathways involved include the binding of the linker to specific receptors on the cell surface, leading to the internalization and release of the drug within the cell .

Comparison with Similar Compounds

  • diMal-O-CH2COOH
  • This compound
  • This compound

Comparison: this compound is unique in its ability to form stable and cleavable linkages, making it highly effective for targeted drug delivery. Compared to other similar compounds, it offers greater stability and specificity, which enhances its effectiveness in therapeutic applications .

Properties

Molecular Formula

C13H12N2O7

Molecular Weight

308.24 g/mol

IUPAC Name

2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid

InChI

InChI=1S/C13H12N2O7/c16-9-1-2-10(17)14(9)5-8(22-7-13(20)21)6-15-11(18)3-4-12(15)19/h1-4,8H,5-7H2,(H,20,21)

InChI Key

JREDLPVQALHAIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O)OCC(=O)O

Origin of Product

United States

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